molecular formula C22H21NO4 B3081177 Fmoc-(S)-2-amino-hept-6-ynoic acid CAS No. 1097192-05-6

Fmoc-(S)-2-amino-hept-6-ynoic acid

Cat. No.: B3081177
CAS No.: 1097192-05-6
M. Wt: 363.4 g/mol
InChI Key: YWCKIQCRKHNUOY-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(S)-2-amino-hept-6-ynoic acid is a derivative of amino acids that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions, which makes it a valuable tool in organic synthesis.

Mechanism of Action

Target of Action

Fmoc-(S)-2-amino-hept-6-ynoic acid, also known as FMOC-BISHOMOPROPARGYLGLYCINE, is primarily used as a building block in peptide synthesis . The primary targets of this compound are the amino groups of amino acids, which it protects during the synthesis process .

Mode of Action

The compound acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection is temporary and is removed by base, typically piperidine .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amino groups during the initial stages of synthesis, allowing for the formation of peptide bonds without interference . After the peptide bonds are formed, the Fmoc group is removed, allowing the next amino acid to be added .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role in peptide synthesisInstead, its purpose is to facilitate the synthesis of peptides, after which it is removed .

Result of Action

The result of the action of this compound is the successful synthesis of peptides . By protecting the amino groups of amino acids, it allows for the formation of peptide bonds without unwanted side reactions . Once its role is fulfilled, it is removed, leaving behind the desired peptide .

Action Environment

The action of this compound is influenced by the environment in which peptide synthesis occurs. For example, the removal of the Fmoc group is facilitated by a base, typically piperidine . The reaction conditions, including temperature and pH, can also impact the efficiency of the protection and deprotection processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-2-amino-hept-6-ynoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino acid to form the Fmoc-protected derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-amino-hept-6-ynoic acid undergoes several types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form various products.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(S)-2-amino-hept-6-ynoic acid is widely used in the synthesis of peptides and proteins. Its ability to protect the amino group during synthesis makes it an essential reagent in SPPS .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .

Medicine

In medicine, this compound is used in the synthesis of peptide-based pharmaceuticals. These drugs can target specific proteins or enzymes, making them effective in treating various diseases .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also employed in the development of diagnostic tools and biosensors .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-(S)-2-amino-hex-5-ynoic acid
  • Fmoc-(S)-2-amino-oct-7-ynoic acid
  • Boc-(S)-2-amino-hept-6-ynoic acid

Uniqueness

Fmoc-(S)-2-amino-hept-6-ynoic acid is unique due to its specific chain length and the presence of the Fmoc protecting group. This combination provides optimal protection during peptide synthesis while allowing for efficient removal under basic conditions .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19-20H,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCKIQCRKHNUOY-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097192-05-6
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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